(1S,2R)-1,2-dihydronaphthalene-1,2-diol
(1S,2R)-1,2-dihydronaphthalene-1,2-diol
(1S,2R)-1,2-dihydronaphthalene-1,2-diol is a cis-1,2-dihydronaphthalene-1,2-diol with a (1S,2R)-configuration. It is an enantiomer of a (1R,2S)-1,2-dihydronaphthalene-1,2-diol.
Brand Name:
Vulcanchem
CAS No.:
90365-29-0
VCID:
VC21111113
InChI:
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1
SMILES:
C1=CC=C2C(C(C=CC2=C1)O)O
Molecular Formula:
C10H10O2
Molecular Weight:
162.18 g/mol
(1S,2R)-1,2-dihydronaphthalene-1,2-diol
CAS No.: 90365-29-0
Cat. No.: VC21111113
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (1S,2R)-1,2-dihydronaphthalene-1,2-diol is a cis-1,2-dihydronaphthalene-1,2-diol with a (1S,2R)-configuration. It is an enantiomer of a (1R,2S)-1,2-dihydronaphthalene-1,2-diol. |
|---|---|
| CAS No. | 90365-29-0 |
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | (1S,2R)-1,2-dihydronaphthalene-1,2-diol |
| Standard InChI | InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1 |
| Standard InChI Key | QPUHWUSUBHNZCG-ZJUUUORDSA-N |
| Isomeric SMILES | C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O |
| SMILES | C1=CC=C2C(C(C=CC2=C1)O)O |
| Canonical SMILES | C1=CC=C2C(C(C=CC2=C1)O)O |
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